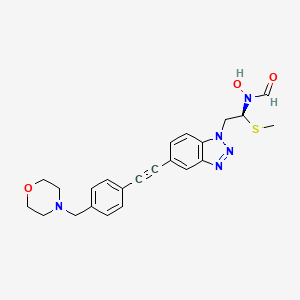
LpxC-IN-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LpxC-IN-9 is a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase, commonly known as LpxC. This enzyme is crucial in the biosynthesis of lipid A, a component of lipopolysaccharides found in the outer membrane of Gram-negative bacteria. This compound has shown significant antibacterial and hypotensive effects, making it a promising candidate for therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LpxC-IN-9 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Alkyne Intermediate: The initial step involves the formation of an alkyne intermediate through a series of reactions, including halogenation and elimination.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne intermediate undergoes a copper-catalyzed azide-alkyne cycloaddition to form the triazole ring, a crucial component of this compound.
Final Coupling and Purification: The final step involves coupling the triazole intermediate with other functional groups, followed by purification to obtain the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing temperature and reaction time to ensure complete conversion of intermediates.
Catalyst Loading: Using appropriate amounts of catalysts to facilitate efficient reactions.
Purification Techniques: Employing advanced purification techniques such as chromatography to achieve high purity
化学反应分析
Types of Reactions
LpxC-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and triazole moieties.
Reduction: Reduction reactions can occur at specific functional groups, altering the compound’s activity.
Substitution: Substitution reactions can modify the functional groups attached to the triazole ring
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as bromine and chlorine are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms with altered biological activity .
科学研究应用
LpxC-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.
Biology: Studied for its antibacterial properties against Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Medicine: Investigated for its hypotensive effects and potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of new chemical processes and materials
作用机制
LpxC-IN-9 exerts its effects by inhibiting the enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme is essential for the biosynthesis of lipid A, a key component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the production of lipid A, leading to the destabilization of the bacterial outer membrane and ultimately causing bacterial cell death .
相似化合物的比较
Similar Compounds
LPC-233: Another potent LpxC inhibitor with a similar mechanism of action but different chemical structure.
TP0586532: A non-hydroxamate LpxC inhibitor with broad-spectrum antibacterial activity against carbapenem-resistant Enterobacteriaceae
Uniqueness of LpxC-IN-9
This compound is unique due to its specific chemical structure, which includes an alkyne group that allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions. This feature makes it a valuable reagent in click chemistry and contributes to its potent antibacterial activity .
属性
分子式 |
C23H25N5O3S |
|---|---|
分子量 |
451.5 g/mol |
IUPAC 名称 |
N-hydroxy-N-[(1S)-1-methylsulfanyl-2-[5-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzotriazol-1-yl]ethyl]formamide |
InChI |
InChI=1S/C23H25N5O3S/c1-32-23(28(30)17-29)16-27-22-9-8-19(14-21(22)24-25-27)5-2-18-3-6-20(7-4-18)15-26-10-12-31-13-11-26/h3-4,6-9,14,17,23,30H,10-13,15-16H2,1H3/t23-/m0/s1 |
InChI 键 |
VVTZCIBPJIURIN-QHCPKHFHSA-N |
手性 SMILES |
CS[C@@H](CN1C2=C(C=C(C=C2)C#CC3=CC=C(C=C3)CN4CCOCC4)N=N1)N(C=O)O |
规范 SMILES |
CSC(CN1C2=C(C=C(C=C2)C#CC3=CC=C(C=C3)CN4CCOCC4)N=N1)N(C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


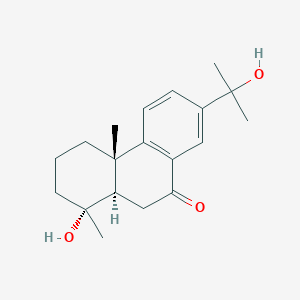
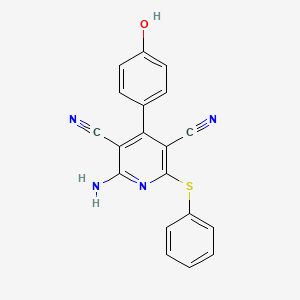
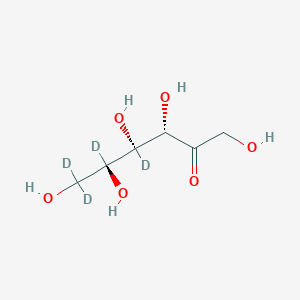
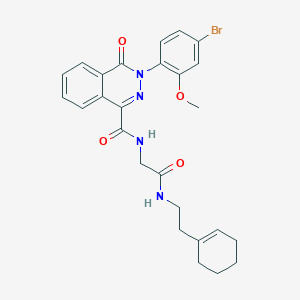
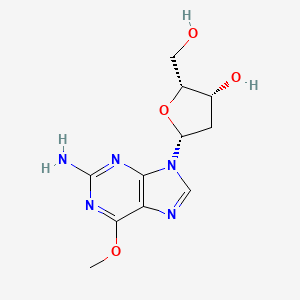
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)
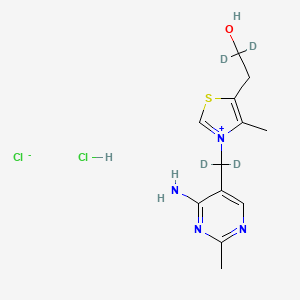
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
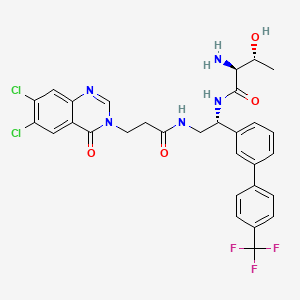
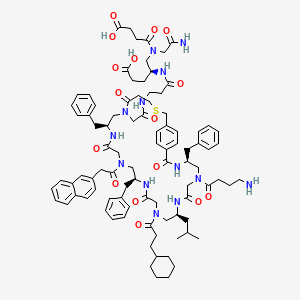
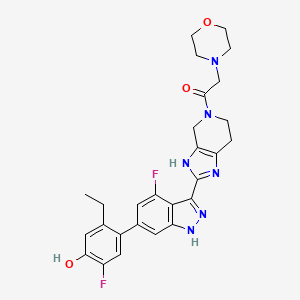
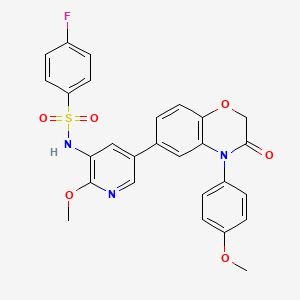
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)
